

An In-depth Technical Guide to Methyl 4-hydroxy-2-methoxynicotinate

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Compound of Interest

Compound Name: Methyl 4-hydroxy-2-methoxynicotinate

CAS No.: 1190322-55-4

Cat. No.: B1502777

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-2-methoxynicotinate, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural motifs, featuring a hydroxyl group, a methoxy group, and a methyl ester on a pyridine core, suggest a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available information on **methyl 4-hydroxy-2-methoxynicotinate**, including its chemical identity, and explores its potential physicochemical properties, synthesis strategies, and prospective applications based on the broader understanding of related chemical structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge and theoretical framework necessary to engage with this promising molecule.

Chemical Identity and Core Properties

Methyl 4-hydroxy-2-methoxynicotinate is identified by the Chemical Abstracts Service (CAS) number 1190322-55-4.^{[1][2]} Its molecular structure consists of a pyridine ring substituted at the 2-position with a methoxy group, at the 3-position with a methyl carboxylate group, and at the 4-position with a hydroxyl group.

Table 1: Chemical Identifiers and Calculated Properties

Identifier/Property	Value	Source
CAS Number	1190322-55-4	[1][2]
Molecular Formula	C ₈ H ₉ NO ₄	
Molecular Weight	183.16 g/mol	Calculated
IUPAC Name	methyl 4-hydroxy-2-methoxypyridine-3-carboxylate	

Note: Physical properties such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

Synthesis Strategies: A Theoretical Perspective

While a specific, detailed synthesis protocol for **methyl 4-hydroxy-2-methoxynicotinate** is not extensively documented in readily available scientific literature, its structure lends itself to several plausible synthetic routes based on established pyridine chemistry. The construction of such a polysubstituted pyridine ring is a key challenge, often requiring careful selection of starting materials and reaction conditions to control regioselectivity.

A potential conceptual workflow for the synthesis is outlined below. This is a theoretical pathway and would necessitate experimental validation and optimization.



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Caption: A conceptual workflow for the synthesis of **methyl 4-hydroxy-2-methoxynicotinate**.

2.1. Retrosynthetic Analysis and Potential Starting Materials

A retrosynthetic approach suggests that the target molecule could be assembled from simpler, more readily available precursors. Key disconnections could be made at the C-O and C-N bonds of the pyridine ring. Precursors could include derivatives of 2,4-dihydroxynicotinic acid or suitably substituted β -ketoesters and enamines.

2.2. Hypothetical Experimental Protocol

The following is a hypothetical, multi-step synthesis that illustrates a potential pathway. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Cyclocondensation to form the Pyridone Core

- React a suitable β -ketoester with an enamine or an equivalent nitrogen source in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol.
- The choice of substituents on the starting materials is crucial for achieving the desired substitution pattern on the resulting pyridone ring.
- Acidic workup would be required to neutralize the reaction mixture and precipitate the pyridone product.

Step 2: Introduction of the Methoxy Group

- The hydroxyl group at the 2-position of the pyridone can be converted to a methoxy group. This can often be achieved through Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Step 3: Esterification of the Nicotinic Acid Moiety

- If the synthesis started with a nicotinic acid derivative, the carboxylic acid group would need to be esterified. Standard Fischer esterification conditions, involving refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid), would be a viable method.

Step 4: Introduction of the 4-Hydroxy Group

- The introduction or unmasking of the 4-hydroxy group would be the final key step. This could potentially be achieved through the hydrolysis of a protecting group or via an oxidation/rearrangement sequence, depending on the overall synthetic strategy. The tautomeric nature of hydroxypyridines should also be considered, as the compound may exist in equilibrium with its pyridone form.

Spectroscopic Characterization: Predicted Data

While experimental spectral data is not available, theoretical predictions can provide insights into the expected spectroscopic features of **methyl 4-hydroxy-2-methoxynicotinate**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the pyridine ring would appear in the downfield region.

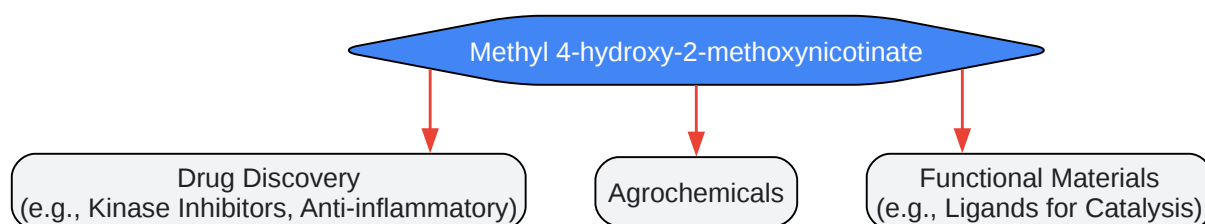
3.2. Infrared (IR) Spectroscopy The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

- O-H stretching of the hydroxyl group (broad band around $3200\text{-}3600\text{ cm}^{-1}$).
- C=O stretching of the ester group (strong band around $1700\text{-}1730\text{ cm}^{-1}$).
- C=C and C=N stretching vibrations of the pyridine ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region).
- C-O stretching of the methoxy and ester groups (in the $1000\text{-}1300\text{ cm}^{-1}$ region).

3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 183.16. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, or other small neutral molecules.

Potential Applications and Biological Activity: An Outlook

The true potential of **methyl 4-hydroxy-2-methoxynicotinate** lies in its utility as a building block for more complex molecules and its potential inherent biological activity. The field of medicinal chemistry has seen significant interest in functionalized pyridines due to their presence in numerous biologically active compounds.



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Caption: Potential application areas for **methyl 4-hydroxy-2-methoxynicotinate**.

4.1. Drug Discovery The substituted nicotinate scaffold is a privileged structure in drug discovery. The presence of hydrogen bond donors (hydroxyl group) and acceptors (ester carbonyl, methoxy oxygen, and pyridine nitrogen) makes **methyl 4-hydroxy-2-methoxynicotinate** an attractive candidate for interacting with biological targets. It could serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including but not limited to:

- Kinase inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.
- Anti-inflammatory agents: The nicotinate structure is related to nicotinic acid (niacin), which has known anti-inflammatory properties.
- Antimicrobial agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.

4.2. Agrochemicals The development of novel herbicides, insecticides, and fungicides often involves the exploration of new heterocyclic scaffolds. The unique substitution pattern of **methyl 4-hydroxy-2-methoxynicotinate** could lead to the discovery of compounds with desirable agrochemical properties.

4.3. Materials Science The pyridine nitrogen and the hydroxyl and ester functionalities offer potential coordination sites for metal ions. This suggests that **methyl 4-hydroxy-2-methoxynicotinate** could be explored as a ligand in the development of new catalysts or functional materials with interesting electronic or photophysical properties.

Conclusion and Future Directions

Methyl 4-hydroxy-2-methoxynicotinate is a chemical entity with considerable untapped potential. While the current body of public knowledge lacks specific experimental data, its structure strongly suggests avenues for fruitful research in synthetic methodology, medicinal chemistry, and materials science. Future work should focus on the development of a robust and scalable synthesis for this compound. Once accessible, a thorough characterization of its physicochemical properties and an exploration of its reactivity will be paramount. Subsequently, systematic screening of its biological activity and its utility as a scaffold for library synthesis will undoubtedly open new doors for innovation in drug discovery and beyond. The information presented in this guide serves as a foundational call to action for the scientific community to further investigate this promising molecule.

References

- **Methyl 4-hydroxy-2-Methoxynicotinate** 1190322-55-4 Suppliers. LookChem.com. [[Link](#)]

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Sources

- 1. [Methyl 4-hydroxy-2-Methoxynicotinate, CasNo.1190322-55-4 Shanghai chamflyer chemicals Co., Ltd\(expird\) China \(Mainland\) \[chamflyer.lookchem.com\]](#)

- [2. ministryofmaterial.com \[ministryofmaterial.com\]](https://www.ministryofmaterial.com)
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